molecular formula C8H11LiO2 B14304771 Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide CAS No. 122762-79-2

Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide

Cat. No.: B14304771
CAS No.: 122762-79-2
M. Wt: 146.1 g/mol
InChI Key: HWEKIHBGDXLHKH-UHFFFAOYSA-N
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Description

Lithium 6,6-dimethyl-4,8-dioxaspiro[25]oct-1-en-1-ide is a chemical compound with the molecular formula C8H11LiO2 It is known for its unique spiro structure, which includes a lithium ion coordinated to a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide typically involves the reaction of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene with a lithium reagent. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the spiro compound, followed by the addition of lithium ions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide involves its interaction with molecular targets through its lithium ion and spiro structure. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The spiro structure provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: The parent compound without the lithium ion.

    6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A related compound with a different functional group.

    4,8-Dioxaspiro[2.5]oct-1-ene: A simpler spiro compound without the methyl groups

Uniqueness

Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide is unique due to its lithium coordination, which imparts distinct chemical properties and reactivity. The presence of the lithium ion enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts .

Properties

CAS No.

122762-79-2

Molecular Formula

C8H11LiO2

Molecular Weight

146.1 g/mol

InChI

InChI=1S/C8H11O2.Li/c1-7(2)5-9-8(3-4-8)10-6-7;/h3H,5-6H2,1-2H3;/q-1;+1

InChI Key

HWEKIHBGDXLHKH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1(COC2(C=[C-]2)OC1)C

Origin of Product

United States

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